(2-Bromo-5-methoxyphenyl)hydrazine
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Overview
Description
(2-Bromo-5-methoxyphenyl)hydrazine is an organic compound with the molecular formula C7H9BrN2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that (2-Bromo-5-methoxyphenyl)hydrazine may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It has been used in the synthesis of new ligands , indicating that it may interact with its targets through the formation of new chemical bonds
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a wide range of biochemical pathways.
Result of Action
Similar compounds have been shown to have a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s known that the success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors may also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)hydrazine typically involves the reaction of 2-bromo-5-methoxyaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenylhydrazine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)hydrazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: The parent compound without the bromine and methoxy substitutions.
2-Bromo-phenylhydrazine: Similar structure but lacks the methoxy group.
5-Methoxy-phenylhydrazine: Similar structure but lacks the bromine atom.
Uniqueness
(2-Bromo-5-methoxyphenyl)hydrazine is unique due to the presence of both bromine and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other phenylhydrazine derivatives.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLVBTBCVJMPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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